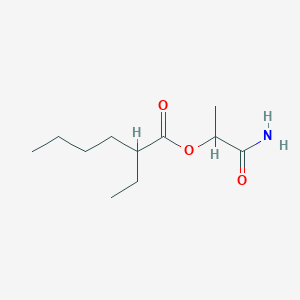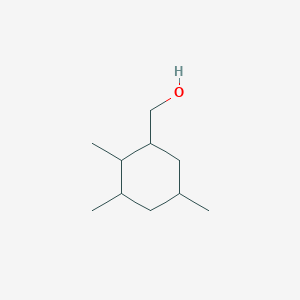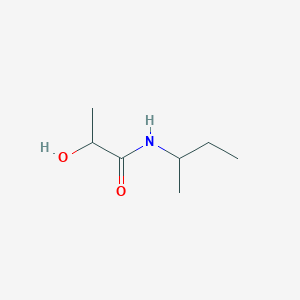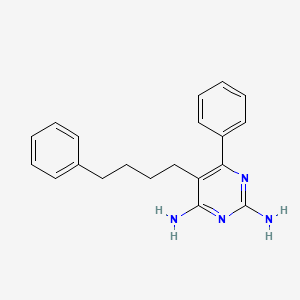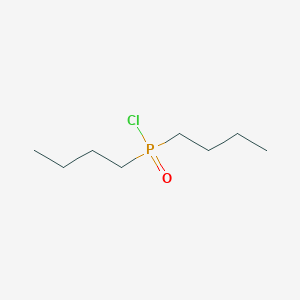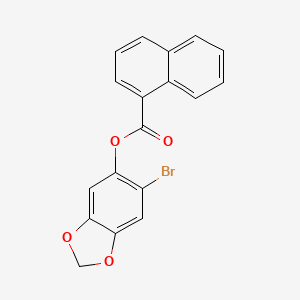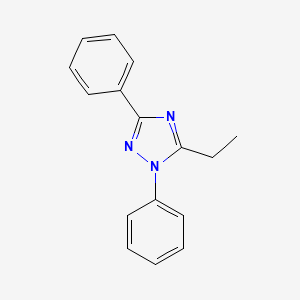
5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with ethyl and phenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazides with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Hydrazide Formation: The starting materials, such as phenylhydrazine and ethyl acetoacetate, are reacted to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of triazoles .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis. By binding to the active site of aromatase, the compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting the growth of estrogen-dependent cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1H-1,2,4-triazole: Lacks the ethyl group, which may affect its chemical properties and biological activity.
5-Methyl-1,3-diphenyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and potency.
1,3-Diphenyl-1H-1,2,4-triazole-5-thiol:
Uniqueness
The presence of the ethyl group in 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole imparts unique chemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
1029-38-5 |
|---|---|
Formule moléculaire |
C16H15N3 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
5-ethyl-1,3-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-2-15-17-16(13-9-5-3-6-10-13)18-19(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clé InChI |
LWJYOCSWOVHUES-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


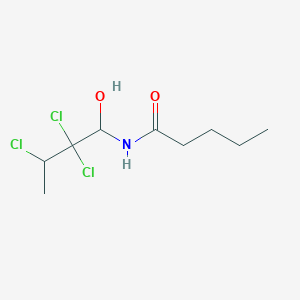
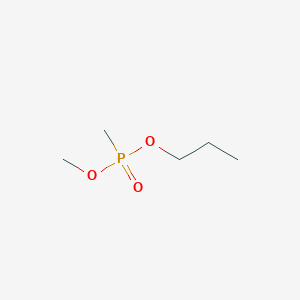

![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
